4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide typically involves the condensation of 1,3-diphenyl-2-pyrazolin-5-one with p-methylaminobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It may be used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are still under investigation, but its pyrazoline ring is believed to play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[[p-(Methylamino)phenyl]imino]-1,3-diphenyl-2-pyrazolin-5-one
- 4’-[[(1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methyl]amino]acetanilide
Uniqueness
4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
CAS No. |
24664-64-0 |
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Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O2/c1-17(29)26-20-14-12-19(13-15-20)25-16-22-23(18-8-4-2-5-9-18)27-28(24(22)30)21-10-6-3-7-11-21/h2-16,27H,1H3,(H,26,29) |
InChI Key |
NABSSQCTERMFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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